Paroxetine HCl HeMihydrate IMpurity B HCl
Description
Significance of Impurity Control in Pharmaceutical Science
The control of impurities in the pharmaceutical industry is a critical and challenging issue. oceanicpharmachem.com Impurities are unwanted chemical substances found in drug products that offer no therapeutic benefits and can, in some cases, compromise patient safety if they exceed certain limits. jpionline.org The presence of these substances can affect the quality, safety, and efficacy of pharmaceutical products, potentially leading to serious health hazards. oceanicpharmachem.comjpionline.org Even in trace amounts, impurities can influence the stability of the Active Pharmaceutical Ingredient (API) and the final drug product. oceanicpharmachem.comchemicea.com
Effective impurity management is integral to producing high-quality, safe, and effective drugs. chemicea.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, quantification, and control of impurities. jpionline.orgglobalpharmatek.com This process, known as impurity profiling, involves a systematic analysis to detect, identify, and quantify impurities that may arise during manufacturing or storage. oceanicpharmachem.comglobalpharmatek.com Adherence to these regulatory standards is essential for gaining drug approval and maintaining marketing authorization. chemicea.com
Overview of Paroxetine (B1678475) Hydrochloride Hemihydrate as an Active Pharmaceutical Ingredient (API)
Paroxetine Hydrochloride Hemihydrate is the hydrochloride salt of paroxetine, a phenylpiperidine compound that functions as a psychotropic drug. fda.gov Chemically, it is identified as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine (B6355638) hydrochloride hemihydrate. fda.gov It is an odorless, off-white or almost white crystalline powder. fda.govnih.gov
As an Active Pharmaceutical Ingredient (API), Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). fda.govdrugbank.comactascientific.com Its therapeutic efficacy is linked to its ability to potentiate serotonergic activity in the central nervous system by inhibiting the neuronal reuptake of serotonin. fda.govnih.gov First approved in the early 1990s and marketed by SmithKline Beecham, it is used in the treatment of major depressive disorder, anxiety disorders, and posttraumatic stress disorder. fda.govdrugbank.comajrconline.org A supplier of Paroxetine Hydrochloride Hemihydrate provides the API or its finished formulations to the pharmaceutical industry. pharmacompass.compharmacompass.com
Definition and Classification of Pharmaceutical Impurities within Drug Substances
According to the International Council for Harmonisation (ICH), an impurity is defined as "any component of the new drug substance which is not the chemical entity defined as the new drug substance". jpionline.orggmpinsiders.com These substances are generally inevitable and exist in small amounts in the final product. jpionline.org
The ICH classifies impurities found in new drug substances into three main categories: jpionline.orgeuropa.euich.org
Organic Impurities: These can arise during the manufacturing process and/or storage of the drug substance. europa.euich.org They can be identified or unidentified and may be volatile or non-volatile. ich.org
Inorganic Impurities: These typically result from the manufacturing process and are normally known and identified. europa.euich.org
Residual Solvents: These are inorganic or organic liquids used during the synthesis of a new drug substance that are not completely removed by processing. gmpinsiders.comich.org
The following table provides a detailed breakdown of these classifications as per ICH guidelines. jpionline.orgeuropa.euich.org
Table 1: Classification of Pharmaceutical Impurities
| Main Category | Sub-Category / Source | Description |
|---|---|---|
| Organic Impurities | Starting Materials | Unreacted materials used to synthesize the drug substance. |
| By-products | Substances formed from side reactions during synthesis. | |
| Intermediates | Materials produced during synthesis that undergo further chemical transformation. | |
| Degradation Products | Impurities formed by the chemical degradation of the drug substance over time. | |
| Reagents, Ligands, and Catalysts | Substances used in the manufacturing process that are not completely removed. | |
| Inorganic Impurities | Reagents, Ligands, and Catalysts | Inorganic substances used during synthesis. |
| Heavy Metals or Other Residual Metals | Metals that can be introduced from equipment or as residual catalysts. | |
| Inorganic Salts | Salts that may be present from various steps in the manufacturing process. | |
| Other Materials | Filter aids, charcoal, and other processing aids. |
| Residual Solvents | N/A | Solvents used in the synthesis or purification process that remain in the final API. |
Purpose and Scope of Research on Paroxetine HCl Hemihydrate Impurity B HCl
Research into specific impurities like this compound is a crucial part of ensuring the quality and safety of the final drug product. The primary purpose of this research is to identify, characterize, and control process-related impurities that may be present in the Paroxetine API. ajrconline.org Regulatory authorities require that any impurity present above a 0.1% threshold be identified. ajrconline.org
The scope of this research includes the synthesis of the impurity itself to serve as a reference standard. oceanicpharmachem.comajrconline.org This synthesized impurity is then characterized using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. ajrconline.orgresearchgate.net Furthermore, the research involves developing and validating sensitive analytical methods, like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the routine detection and quantification of this impurity in batches of the API. actascientific.comualberta.cathieme-connect.de This ensures that the level of Impurity B remains below the acceptable limits set by regulatory bodies, thereby guaranteeing the consistent quality and safety of Paroxetine Hydrochloride Hemihydrate. ajrconline.org
Table 2: Chemical Identity of this compound
| Identifier | Information |
|---|---|
| Chemical Name | (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride synzeal.comalentris.orgo2hdiscovery.co |
| Synonyms | Paroxetine USP Related Compound A; 4-Methoxy Paroxetine; rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride synzeal.comsynthinkchemicals.com |
| CAS Number | 127017-74-7 synzeal.comalentris.orgsynthinkchemicals.com |
| Molecular Formula | C20H23NO4.HCl alentris.orgo2hdiscovery.cosynthinkchemicals.com |
| Molecular Weight | 377.86 g/mol synthinkchemicals.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C20H23NO4/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18,21H,8-9,11-13H2,1H3 |
InChI Key |
QAQIPFPQZRXDMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Paroxetine Hcl Hemihydrate Impurity B Hcl
Systematic Naming and Synonyms for (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride
The chemical entity known as Paroxetine (B1678475) HCl Hemihydrate Impurity B HCl is systematically named (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride . usp.orgsynzeal.com This nomenclature precisely describes the molecule's stereochemistry and the arrangement of its constituent functional groups.
In various pharmacopeias and commercial contexts, this compound is also recognized by several synonyms. These alternative designations are crucial for cross-referencing in analytical and regulatory documentation. The most common synonyms include:
Paroxetine EP Impurity B allmpus.com
Paroxetine USP Related Compound A
4-Methoxy Paroxetine Hydrochloride synzeal.com
The compound is assigned the Chemical Abstracts Service (CAS) number 127017-74-7 and has a molecular formula of C20H24ClNO4 . synzeal.com
Spectroscopic Techniques for Structural Characterization
The unambiguous determination of the structure of Paroxetine Impurity B HCl relies on a combination of powerful spectroscopic techniques. While detailed proprietary data is often held within certificates of analysis by reference standard suppliers, the principles of applying these methods for structural confirmation are well-established in chemical analysis.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with the complexity of Paroxetine Impurity B HCl, both one-dimensional (¹H NMR) and two-dimensional (2D-NMR) experiments would be employed.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons in the piperidine (B6355638) ring, the methoxy (B1213986) group, the benzodioxole moiety, and the two aromatic rings. The chemical shifts (δ) and coupling constants (J) of these protons would provide critical information about their chemical environment and spatial relationships. For instance, the protons on the stereogenic centers of the piperidine ring would exhibit specific splitting patterns, confirming the (3S,4R) configuration.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with their chemical shifts indicating their functional group type (e.g., aromatic, aliphatic, ether, methoxy).
| Hypothetical ¹H NMR Data Interpretation | |
| Proton Type | Expected Chemical Shift Range (ppm) |
| Aromatic Protons (Phenyl & Benzodioxole) | 6.5 - 7.5 |
| Methyleneoxy Protons (-OCH₂O-) | ~5.9 |
| Methoxy Protons (-OCH₃) | ~3.8 |
| Piperidine Ring Protons | 2.0 - 4.0 |
| NH Proton (Piperidine) | Variable, broad |
This table represents expected values based on the chemical structure and is for illustrative purposes as specific experimental data is not publicly available.
Application of Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights through fragmentation analysis. In the case of Paroxetine Impurity B HCl, the molecular formula is C20H24ClNO4, leading to a molecular weight of 377.86 g/mol for the hydrochloride salt. synzeal.com
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the elemental composition, confirming the molecular formula of C20H23NO4 for the free base.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragment ions would likely correspond to the loss of the methoxyphenyl group, the benzodioxol-5-yloxy)methyl group, or cleavage of the piperidine ring, providing further evidence for the proposed structure.
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C20H24ClNO4 |
| Molecular Weight (HCl salt) | 377.86 g/mol |
| Monoisotopic Mass (Free Base) | 341.16 g/mol |
Other Spectroscopic Methods for Structural Confirmation
In addition to NMR and MS, other spectroscopic techniques are often used to provide complementary information for complete structural confirmation.
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching for the secondary amine in the piperidine ring, C-O stretching for the ether and methoxy groups, and C-H stretching for the aromatic and aliphatic portions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would exhibit absorption maxima corresponding to the electronic transitions within the aromatic chromophores of the molecule, namely the benzodioxole and methoxyphenyl rings.
The collective data from these spectroscopic methods provides a comprehensive and definitive characterization of Paroxetine HCl Hemihydrate Impurity B HCl, ensuring its correct identification for pharmaceutical quality control.
Genesis and Formation Mechanisms of Paroxetine Hcl Hemihydrate Impurity B Hcl
Overview of Paroxetine (B1678475) HCl Hemihydrate Synthetic Pathways
The synthesis of Paroxetine is a multi-step process involving several key intermediates. A common synthetic route begins with the coupling of starting materials like Arecoline and 1-Bromo-4-fluorobenzene to form the racemic core structure of paroxetine. An alternative and frequently cited pathway starts with the intermediate (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, often referred to as "carbinol".
The general manufacturing sequence can be summarized as follows:
Resolution: The racemic carbinol intermediate is resolved to isolate the chirally pure (-) carbinol enantiomer.
Activation: The hydroxyl group of the (-) carbinol is activated, typically by converting it into a good leaving group, such as a mesylate, by reacting it with methane (B114726) sulfonyl chloride.
Condensation: The activated intermediate is then condensed with sesamol (B190485) (3,4-methylenedioxyphenol) in the presence of a strong base to yield N-Methyl Paroxetine.
Demethylation: The N-methyl group is removed from N-Methyl Paroxetine. This is often achieved by reacting it with a chloroformate, such as phenyl chloroformate or 1-Chloroethyl chloroformate (1CECF), to form a carbamate (B1207046) intermediate.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the paroxetine free base.
Salt Formation: Finally, the paroxetine base is treated with hydrochloric acid in a suitable solvent to form Paroxetine HCl Hemihydrate.
| Intermediate Name | Role in Synthesis |
| (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (carbinol) | A key chiral intermediate early in the synthesis. |
| Mesityl derivative | An activated form of the carbinol, prepared for condensation. |
| N-Methyl Paroxetine (NMP) | An advanced intermediate formed after condensation with sesamol. |
| Paroxetine Phenyl Carbamate | An intermediate formed during the demethylation step. |
Identification of Precursors and Intermediates Contributing to Impurity B HCl Formation
Paroxetine Impurity B is an alkoxy impurity, where the fluorine atom on the phenyl group of paroxetine is replaced by a methoxy (B1213986) group. The formation of this impurity does not typically occur from the final paroxetine molecule but rather arises from precursors and intermediates during the synthetic process.
The primary precursor to Impurity B is an intermediate in which the fluorine atom has already been substituted by a methoxy group. This substitution can happen at various stages of the synthesis. For example, the starting material 1-Bromo-4-fluorobenzene could be contaminated with or converted to 1-Bromo-4-methoxybenzene. More commonly, the fluorine substitution occurs on a later intermediate, such as (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, converting it to its 4-methoxy analog. This altered intermediate then proceeds through the remaining synthetic steps to ultimately form Paroxetine Impurity B.
Elucidation of Reaction Mechanisms Leading to Impurity B HCl
The central mechanism for the formation of Impurity B is a nucleophilic aromatic substitution reaction. The fluorine atom on the phenyl ring is displaced by a methoxy nucleophile. This reaction is facilitated by the presence of specific reagents used during synthesis. It is reported that metal alkoxides can cause this defluorination, leading to the formation of such alkoxy impurities.
While Impurity B is a substitution impurity, other impurities, such as dimers, can also form via different mechanisms during paroxetine synthesis. One significant dimer is an ether-type impurity. The formation of this dimer occurs during the condensation step.
The proposed mechanism involves a side reaction where the (-) carbinol intermediate, which should be consumed by reacting with the mesylate intermediate, instead reacts with another molecule of the mesylate intermediate. This occurs under highly alkaline conditions. If the (-) carbinol is present in excess or if the mes
Degradation Pathways Potentially Forming Impurity B HCl (if applicable)
Acid-Induced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a drug substance. In the case of paroxetine, exposure to acidic conditions has been shown to be a significant factor in its degradation.
Research indicates that paroxetine is labile to acid hydrolysis. amazonaws.com A primary degradation pathway under acidic conditions involves the cleavage of the ether linkage in the paroxetine molecule. amazonaws.com This cleavage can lead to the formation of various degradation products. While specific studies detailing the precise mechanism for the formation of Paroxetine Impurity B (4-Methoxy Paroxetine) under acidic stress are not extensively available in the public domain, a plausible hypothesis can be formulated based on established chemical principles. The ether bond connecting the piperidine (B6355638) methyl group to the benzodioxole ring is susceptible to protonation under acidic conditions, followed by nucleophilic attack. If a source of a methoxy group is present, either from a co-solvent, a reagent impurity, or another component, it could potentially react at the site of the cleaved ether, leading to the formation of the 4-methoxy analog.
One study on the degradation of paroxetine and clonazepam in a combined dosage form subjected the drugs to 0.1M HCl at 80°C for 24 hours. The results showed gradual degradation of paroxetine, with the formation of distinct degradation products. Although this study did not specifically identify Impurity B, it highlights the susceptibility of paroxetine to acid-induced degradation.
Table 1: Illustrative Data on Paroxetine Degradation under Acidic and Alkaline Conditions
| Stress Condition | Time (hours) | Temperature (°C) | Paroxetine Degradation (%) | Clonazepam Degradation (%) | Reference |
| 0.1M HCl | 12 | 80 | - | ~25 | |
| 0.1M HCl | 24 | 80 | - | ~60 | |
| 0.1M NaOH | 2 | 80 | ~60 | - | |
| 0.1M NaOH | 24 | 80 | - | ~10-12 |
Note: This table is based on data from a study on a combined dosage form and is for illustrative purposes of paroxetine's lability under stress conditions. The specific percentage degradation for paroxetine alone was not detailed in this particular reference.
Oxidative Degradation Considerations
The susceptibility of a drug substance to oxidation is another critical stability concern. While some reports suggest that paroxetine is relatively stable under oxidative conditions compared to acid and base hydrolysis amazonaws.com, other studies reveal that the presence of certain excipients can promote oxidative degradation pathways, leading to the formation of specific impurities.
A study investigating the incompatibility of amine-containing drugs with polyethylene (B3416737) glycols (PEGs) found that a combination of PEG 6000 and iron oxide (Fe₂O₃) could lead to increased concentrations of N-methyl paroxetine, an oxidative degradation product. nih.gov The proposed mechanism involves the oxidative degradation of PEG, leading to the formation of formaldehyde (B43269). This formaldehyde can then react with the secondary amine of paroxetine via an Eschweiler-Clarke-type reaction to form the N-methylated impurity.
Table 2: Formation of N-Methyl Paroxetine with Direct Spiking of Reactive Impurities
| Stressing Liquid | Molar Ratio (Impurity:Paroxetine) | N-Methyl Paroxetine (%) | Paroxetine Remaining (%) |
| Formalin (37% formaldehyde) | 1:0.985 | Formed | - |
| Formic Acid (99.8%) | 1:1.94 | Not Formed | - |
Data adapted from a study on the oxidative degradation of paroxetine. nih.gov The study noted high variability in results with direct spiking.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Impurity Profiling
Impurity profiling is a critical process in pharmaceutical development that involves identifying and quantifying all potential impurities in a drug substance. Chromatographic techniques are the cornerstone of this process, offering the high-resolution separation required to distinguish the API from its related substances.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the most widely employed technique for the analysis of paroxetine (B1678475) and its impurities. nih.govresearchgate.net The development of a stability-indicating HPLC method is crucial, as it must be able to separate degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light) from the main component. core.ac.uk
Research has led to the development of various RP-HPLC methods that can effectively separate Paroxetine from Impurity B and other related compounds. chromatographyonline.com These methods are typically validated according to International Council for Harmonisation (ICH) guidelines. ajrconline.org Key to a successful separation is the optimization of chromatographic parameters, including the column, mobile phase composition, flow rate, and detector wavelength.
Interactive Table: Example HPLC Method Parameters for Paroxetine Impurity Profiling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS C18 (150x4.6 mm, 5µm) nih.gov | Welchrom C18 (250x4.6 mm, 5µm) researchgate.net | Kromasil C18 (150x4.6 mm, 5µm) |
| Mobile Phase | 10mM 1-decane sulfonic acid sodium salt (pH 3.0) : Acetonitrile (60:40 v/v) nih.gov | Phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v) researchgate.net | 0.1% Orthophosphoric acid buffer : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) | 1.0 mL/min (Isocratic) | 1.2 mL/min (Isocratic) |
| Detection (UV) | 235 nm nih.gov | 260 nm researchgate.net | 260 nm |
| Retention Time (Paroxetine) | Not Specified | 3.71 min researchgate.net | 3.46 min |
A study using an ultra-high-performance liquid chromatography (UHPLC) system demonstrated a significant reduction in analysis time (less than 5 minutes) while achieving or exceeding the resolution of related compounds, including Impurity B, compared to traditional HPLC methods which could take over 180 minutes. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for impurity profiling. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and high chromatographic efficiency, making it an environmentally friendly and cost-effective option. researchgate.netwaters.com
For paroxetine, which has chiral centers, SFC is particularly advantageous as it can often separate both chiral and achiral impurities in a single analytical run. researchgate.netnih.gov This is a significant improvement over conventional RPLC methods, which typically require separate methods for chiral and achiral impurity analysis. nih.gov A study successfully developed a rapid SFC method using a cellulose-based chiral stationary phase that separated paroxetine from its impurities in under 4 minutes. researchgate.netnih.gov This method was validated and found to be sensitive, with a limit of detection around 0.05 μg/mL. researchgate.netnih.gov
Interactive Table: Comparison of SFC and HPLC for Paroxetine Impurity Analysis
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Liquid (e.g., water, acetonitrile, methanol) |
| Analysis Speed | Generally faster due to low viscosity and high diffusivity. researchgate.net | Slower; can be improved with UHPLC. chromatographyonline.com |
| Solvent Consumption | Significantly lower organic solvent usage. waters.com | Higher organic solvent usage. |
| Environmental Impact | Greener, uses recycled CO2. waters.com | Larger environmental footprint due to solvent disposal. |
| Separation Capability | Excellent for both chiral and achiral separations, often in a single run. researchgate.netnih.gov | Typically requires separate methods for chiral and achiral analysis. nih.gov |
| Orthogonality to RPLC | High, provides different selectivity. waters.com | N/A |
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile substances. Paroxetine and its known impurities, including Impurity B, are generally non-volatile, making direct GC analysis unsuitable. However, GC becomes relevant when considering volatile process-related impurities or residual solvents from the synthesis of Paroxetine HCl.
For non-volatile compounds like paroxetine, GC analysis is possible through chemical derivatization, a process that converts the analyte into a more volatile and thermally stable form. jfda-online.com For instance, a GC-MS method for paroxetine in plasma involved derivatization to a pentafluorobenzyl carbamate (B1207046) derivative. nih.govcapes.gov.br While not directly for impurity profiling of the final drug substance, this demonstrates that if volatile precursors or degradation pathways for Impurity B were a concern, a GC method involving a derivatization step (e.g., silylation or acylation) could be developed. jfda-online.com
Hyphenated Techniques for Enhanced Detection and Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation of unknown impurities.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the definitive technique for the identification and structural characterization of impurities. irjet.net While HPLC with UV detection can quantify impurities, it cannot definitively identify them without a reference standard. LC-MS provides the molecular weight of the impurity, and LC-MS/MS provides fragmentation patterns, which act as a "fingerprint" for structural elucidation. nifdc.org.cnmdpi.com
Several studies have utilized LC-MS/MS to identify paroxetine degradation products. mdpi.commdpi.com For example, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) was used to identify an unknown impurity formed through a Maillard reaction between paroxetine and lactose (B1674315) in a tablet formulation. nifdc.org.cn For the quantification of paroxetine in biological fluids, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional selectivity and sensitivity. ualberta.caresearchgate.net This approach monitors specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. researchgate.net
Interactive Table: Example LC-MS/MS Parameters for Paroxetine Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ualberta.caresearchgate.net |
| Precursor Ion (m/z) for Paroxetine | 330.0 / 330.15 | ualberta.caresearchgate.net |
| Product Ion (m/z) for Paroxetine | 70.0 / 192.11 | researchgate.net |
| Internal Standard (IS) | Fluoxetine or Paroxetine-d6 | ualberta.calongdom.org |
| Precursor Ion (m/z) for Fluoxetine (IS) | 310.0 | ualberta.caresearchgate.net |
| Product Ion (m/z) for Fluoxetine (IS) | 43.9 | researchgate.net |
Principles of Analytical Method Development and Validation for Impurity B HCl Quantification
The development and validation of an analytical method for quantifying Impurity B HCl must follow the stringent guidelines set by the ICH, specifically the Q2(R2) guideline. amsbiopharma.comeuropa.eueuropa.eu Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net
The core validation parameters for an impurity quantification method include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. ich.org This is often demonstrated through forced degradation studies and by spiking the sample with known impurities. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For an impurity, this range should typically span from the reporting threshold to 120% of the specification limit. ich.org
Accuracy: The closeness of the test results to the true value. It is often determined by spiking the drug substance with known quantities of the impurity at different concentration levels (e.g., 3 concentrations, 3 replicates each). ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ich.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Interactive Table: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method
| Validation Parameter | Typical Acceptance Criteria | Example Finding (from Paroxetine studies) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | r² = 0.9999 for Paroxetine (2-10 µg/mL). researchgate.net |
| Accuracy (% Recovery) | Typically 80.0% to 120.0% for impurities. | 93.8% - 105.3% for Paroxetine impurities by SFC. researchgate.netnih.gov |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0% (example values) | RSD for precision < 2.0% for Paroxetine impurities by SFC. researchgate.netnih.gov |
| LOD | Signal-to-Noise ratio of 3:1 | 0.059 µg/mL for Paroxetine by HPLC. researchgate.net |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.181 µg/mL for Paroxetine by HPLC. researchgate.net |
| Specificity / Resolution | Baseline separation (Resolution > 1.5) between impurity and API. | Resolution between Paroxetine and related compounds ≥ 1.5. chromatographyonline.com |
Utilization of Reference Standards and Certified Reference Materials for Impurity B HCl
The accuracy and reliability of any analytical method used for impurity profiling are fundamentally dependent on the quality of the reference materials used. researchgate.net In the context of Paroxetine HCl Hemihydrate, the use of highly characterized reference standards for its impurities, including Impurity B HCl, is an indispensable component of quality control and regulatory compliance. sigmaaldrich.comsigmaaldrich.com These standards serve as the benchmark against which unknown samples are compared, ensuring the identity, purity, and potency of the final drug product. amazonaws.com
Reference standards are highly purified compounds of known composition that are used for several critical functions in the analytical laboratory. amazonaws.comnifdc.org.cn Their primary roles include the calibration of analytical instruments, the validation of analytical methods, and the quantification of impurities. researchgate.net Certified Reference Materials (CRMs) represent a higher tier of quality, as they are produced under a robust quality management system (e.g., ISO 17034) and are accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. researchgate.netlgcstandards.com
For Paroxetine, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for related compounds. It is important to note a distinction in nomenclature between the pharmacopoeias. The compound designated as "Paroxetine Hydrochloride Hemihydrate EP Impurity B" is chemically (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride. synzeal.com This same structure is referred to as "Paroxetine USP Related Compound A". synzeal.com The United States Pharmacopeia (USP) designates a different structure, (3S,4R)-3-[[1,3-Benzodioxol-5-yloxy]methyl]-4-phenylpiperidine HCl (Desfluoroparoxetine), as "Paroxetine Related Compound B". sigmaaldrich.com The USP-NF monograph for Paroxetine Hydrochloride outlines a procedure for quantifying this specific impurity using the corresponding USP Reference Standard. uspnf.com
The practical application of the Paroxetine Impurity B reference standard is crucial for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). In a typical analysis, a standard solution of the impurity is prepared at a known concentration. This solution is used for:
Identification: The retention time of the peak corresponding to the reference standard in the chromatogram is used to unequivocally identify the Impurity B peak in the chromatogram of the Paroxetine HCl sample.
Quantification: The reference standard is used to calibrate the instrument's response. This can be done via a single-point calibration or, for method validation, by creating a multi-point calibration curve. The area of the impurity peak in the sample is compared against the calibration data to accurately determine its concentration. uspnf.com For instance, the USP monograph provides a formula for calculating the percentage of Paroxetine Related Compound B in a sample based on its response relative to the response of the USP Reference Standard. uspnf.com
The validation of an analytical method for quantifying Impurity B HCl relies heavily on the use of its reference standard. Key validation parameters are established to ensure the method is fit for its intended purpose. Detailed research findings from such validation studies confirm the method's performance.
Table 1: Representative HPLC Method Validation Data Using a Paroxetine Impurity B Reference Standard
This table illustrates typical performance characteristics obtained during the validation of a quantitative HPLC method for Paroxetine Impurity B.
| Validation Parameter | Test | Acceptance Criteria | Representative Result |
| Linearity | 5 concentrations ranging from LOQ to 150% of the specification limit | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9995 |
| Accuracy (Recovery) | Spiked samples at 3 concentration levels (e.g., 50%, 100%, 150%) | Mean Recovery between 90.0% and 110.0% | 98.5% - 102.3% |
| Precision (Repeatability) | 6 replicate injections of a standard solution | Relative Standard Deviation (RSD) ≤ 5.0% | 1.8% |
| Intermediate Precision | Analysis on different days with different analysts | RSD between the two sets of data ≤ 10.0% | 3.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | S/N ≥ 10 | 0.01% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | S/N ≥ 3 | 0.003% |
This data is illustrative and representative of typical results from a method validation study. Actual results may vary based on specific laboratory conditions and instrumentation.
The availability and proper use of reference standards and CRMs for Paroxetine Impurity B HCl are, therefore, foundational to ensuring the quality and safety of Paroxetine drug products. cleanchemlab.com They provide the necessary scientific basis for detection and quantification, enabling manufacturers to meet the stringent requirements set by regulatory authorities. synzeal.com
Risk Assessment and Control Strategies for Impurity B Hcl
Methodologies for Impurity Risk Assessment in Pharmaceutical Development
The risk assessment of pharmaceutical impurities is a systematic process guided by international regulations, primarily the International Council for Harmonisation (ICH) guidelines. veeprho.com The primary goal is to identify, characterize, and evaluate the potential harm that an impurity might pose to a patient. pharmaknowledgeforum.com
For Impurity B HCl, the risk assessment would follow a structured approach:
Identification and Structural Elucidation: The first step is the unambiguous identification of the impurity. veeprho.com As established, Impurity B is a close structural analogue of Paroxetine (B1678475), with the key difference being the substitution of the 4-fluorophenyl group with a 4-methoxyphenyl (B3050149) group. synzeal.comamazonaws.com
Classification of the Impurity: Impurities are classified based on their origin and potential toxicity. veeprho.com Impurity B is a process-related impurity, likely arising from a contaminated starting material. amazonaws.com A crucial part of the risk assessment is to determine if the impurity is potentially genotoxic. veeprho.com This is often done through computational toxicology assessments (in silico) that look for structural alerts for mutagenicity. gmp-compliance.orgfda.gov If a structural alert is present, further experimental testing, such as an Ames test, may be required. gmp-compliance.org
Safety Qualification: The acceptable level of an impurity is determined through a process called qualification. who.int This involves evaluating the toxicological data for the impurity. If the impurity has been present in batches of the drug substance used in non-clinical and clinical safety studies, it may be considered qualified up to the level observed in those studies. who.int For impurities that are not qualified, a specific toxicological evaluation is necessary.
Threshold of Toxicological Concern (TTC): For genotoxic impurities without sufficient carcinogenicity data, the TTC concept can be applied. gmp-compliance.org This establishes a daily intake level that is considered to pose a negligible carcinogenic risk. gmp-compliance.orgfda.gov The standard TTC for a single genotoxic impurity is 1.5 µ g/day for lifetime exposure. gmp-compliance.orgfda.gov
A data table summarizing the risk assessment approach for Impurity B HCl is provided below.
| Risk Assessment Parameter | Methodology and Considerations for Impurity B HCl | Relevant Guidelines |
| Identification | Spectroscopic techniques (NMR, MS) to confirm the structure as (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride. | ICH Q3A |
| Classification | Process-related impurity, likely from a starting material. Assessment for genotoxicity via in-silico analysis for structural alerts. | ICH Q3A, ICH M7 veeprho.comeuropa.eu |
| Safety Qualification | Review of impurity levels in batches used for safety and clinical studies. If levels are higher, specific toxicity studies may be required. | ICH Q3A who.int |
| Acceptable Intake | If deemed genotoxic, a compound-specific acceptable intake or the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may be applied. | ICH M7 gmp-compliance.orgfda.gov |
Source Control Measures for Impurity B HCl Mitigation
Effective control of Impurity B HCl begins with understanding and controlling its source. veeprho.com Given its structure, the most probable source is an impurity in one of the key starting materials used in the synthesis of Paroxetine. amazonaws.combenthamopen.com
The synthesis of Paroxetine involves the coupling of key fragments, including one that provides the 4-fluorophenyl group. benthamopen.comnih.gov Impurity B likely arises from the presence of a 4-methoxyphenyl analogue in this starting material. amazonaws.com
Control measures for starting materials include:
Supplier Qualification: A rigorous qualification program for suppliers of critical raw materials is essential. This includes auditing the supplier's manufacturing processes and quality systems.
Specification of Starting Materials: The specifications for the starting materials must include a specific limit for the 4-methoxyphenyl analogue. veeprho.com This requires the development of a validated analytical method capable of detecting and quantifying this impurity at the required low levels.
Incoming Material Testing: Each batch of the critical starting material should be tested for the presence of the 4-methoxyphenyl analogue to ensure it meets the established specification before being used in the manufacturing process. thieme-connect.de
A summary of the quality control measures for starting materials is presented in the table below.
| Control Measure | Description | Objective |
| Supplier Qualification | Auditing and evaluation of the starting material manufacturer's quality systems and process controls. | To ensure the supplier can consistently provide material of the required purity. |
| Analytical Method Validation | Development and validation of a specific and sensitive analytical method (e.g., HPLC, GC) for the detection of the 4-methoxyphenyl analogue. | To reliably quantify the impurity in the starting material. |
| Setting Specifications | Establishing a stringent acceptance limit for the 4-methoxyphenyl analogue in the starting material specification. | To prevent the introduction of the impurity into the manufacturing process. veeprho.com |
| Routine Testing | Testing every incoming batch of the starting material for the specific impurity. | To confirm that each batch complies with the established specification. thieme-connect.de |
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the quality of the intermediates and the final API. europeanpharmaceuticalreview.com For Impurity B, IPCs can be implemented at critical stages of the synthesis.
If the impurity is introduced via a starting material, an early-stage IPC can confirm its level in an early intermediate. veeprho.com This provides an opportunity to reject a batch before further resources are invested. The effectiveness of any purification steps in removing the impurity can also be monitored through IPCs. pharmaknowledgeforum.com
Process Optimization Strategies for Minimizing Impurity B HCl Formation
Process optimization aims to develop a robust and reproducible manufacturing process that consistently produces the API with the desired quality and purity. nih.gov
The choice of solvents and reagents can significantly impact the impurity profile of the final product. nih.govajrconline.org While Impurity B is likely derived from a starting material, the reaction and purification solvents can influence its removal. For instance, the selection of a crystallization solvent system that provides good solubility for Paroxetine but poor solubility for Impurity B can be an effective purification strategy. pharmaknowledgeforum.com Research on Paroxetine synthesis has shown that the choice of solvent, such as using ethanol (B145695) instead of methanol (B129727), can prevent the formation of other impurities. ajrconline.org A similar solvent screening could be performed to optimize the removal of Impurity B.
Optimizing reaction conditions such as temperature, reaction time, and pH is crucial for minimizing the formation of by-products and enhancing the removal of existing impurities. amazonaws.com
Key parameters to optimize for the control of Impurity B include:
Crystallization/Purification Steps: The purification of the final API or key intermediates is a critical control point. pharmaknowledgeforum.com The optimization of crystallization parameters such as solvent composition, temperature profile, and agitation rate can significantly enhance the purging of Impurity B.
The following table summarizes the process optimization strategies.
| Strategy | Approach | Goal |
| Solvent Selection | Screening of various solvents and solvent mixtures for crystallization and purification steps. nih.gov | To identify a solvent system that maximizes the differential solubility between Paroxetine and Impurity B, thereby enhancing purification. |
| Crystallization Optimization | Systematic study of crystallization parameters (temperature, cooling rate, seeding, etc.). | To develop a robust crystallization process that effectively removes Impurity B to below the required limit. pharmaknowledgeforum.com |
| Purge Factor Determination | Conducting spiking studies to measure the removal of Impurity B across different process steps. | To provide documented evidence of the process's capability to control the impurity. |
By implementing a comprehensive risk assessment and robust control strategy that encompasses stringent control of raw materials and an optimized manufacturing process, the levels of Paroxetine HCl Hemihydrate Impurity B HCl can be effectively managed to ensure the quality and safety of the final drug substance.
Implementation of In-Process Monitoring and Control Systems
The control of this compound, chemically identified as (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride, necessitates robust in-process monitoring and control systems. synzeal.com A proactive approach to quality control, moving beyond simple end-product testing, is essential for consistently manufacturing high-quality Active Pharmaceutical Ingredients (API). ajrconline.orgresearchgate.net The implementation of in-process controls is a cornerstone of building quality into the manufacturing process from the outset. ajrconline.orgresearchgate.net
In-process monitoring for paroxetine synthesis involves the utilization of advanced analytical techniques at critical stages. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, allowing for the quantification of impurities during the reaction. google.commdpi.com The development of stability-indicating HPLC methods is crucial for separating and quantifying impurities from the main compound. nih.gov For instance, specific HPLC methods can be designed to monitor the levels of key intermediates and potential byproducts, including Impurity B. uspnf.com The conditions for such methods, including the column type, mobile phase composition, flow rate, and detector wavelength, are meticulously optimized to ensure sensitivity and resolution. google.comcore.ac.uknih.gov
Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. For paroxetine, this could involve real-time monitoring of reaction parameters that influence the formation of Impurity B. Key process parameters that are often monitored and controlled include reaction temperature, pH, rate of reagent addition, and reaction time. ajrconline.orgnifdc.org.cn For example, studies have shown that controlling the addition rate of intermediates can prevent the formation of certain dimer-type impurities. ajrconline.orgresearchgate.net
Below is a table outlining key in-process control points and the corresponding monitoring systems for controlling impurities like Impurity B during paroxetine synthesis.
| In-Process Control Point | Parameter to Monitor | Monitoring System/Technique | Control Strategy | Impact on Impurity B Control |
| Intermediate Formation | Purity of key intermediates | HPLC, UHPLC semanticscholar.org | Set strict specifications for intermediates; purify if necessary. | Prevents carry-over of precursors that could form Impurity B in subsequent steps. |
| Condensation Reaction | Reaction Temperature | Temperature probes, automated reactor control | Maintain temperature within a validated range. | Minimizes side reactions and degradation that could lead to impurity formation. |
| Reagent Addition | Rate of addition | Automated dosing pumps | Slow, controlled addition of reagents as a solution rather than a solid powder. ajrconline.orgresearchgate.net | Avoids localized high concentrations that can promote the formation of byproducts. ajrconline.orgresearchgate.net |
| pH Control | pH of the reaction mixture | In-line pH meters | Automated addition of acid/base to maintain optimal pH. | Optimizing pH can control degradation pathways and the formation of certain impurities. nifdc.org.cn |
| Crystallization | Cooling Rate, Solvent Composition | Temperature sensors, solvent mixing systems | Controlled cooling profiles and use of specific anti-solvents. | Promotes the formation of pure crystals of the desired product, excluding impurities from the crystal lattice. |
| Final API | Impurity Profile | HPLC, Supercritical Fluid Chromatography (SFC) nih.gov | Final release testing against established specifications. | Ensures the final product meets the required purity standards. |
By implementing such in-process monitoring and control systems, manufacturers can gain a deeper understanding of the process and proactively manage the factors that lead to the formation of Impurity B HCl, ensuring the final product consistently meets quality standards.
Purification Techniques for the Removal of Impurity B HCl
The removal of this compound and other process-related impurities is a critical step in the manufacturing process to ensure the purity of the final drug substance. Due to the structural similarities between paroxetine and some of its impurities, purification can be challenging. google.com A variety of techniques, primarily centered around crystallization and chromatography, are employed to effectively reduce impurities to acceptable levels.
Crystallization-Based Purification
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. youtube.com The process involves dissolving the impure paroxetine hydrochloride in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize while the impurities remain in the mother liquor. youtube.comgoogle.com The effectiveness of this method depends on the selection of the appropriate solvent system, where the desired compound has high solubility at higher temperatures and low solubility at lower temperatures, while the impurity has different solubility characteristics.
Several solvent systems have been investigated for the purification of paroxetine hydrochloride. For instance, dissolving the crude product in solvents like acetone (B3395972) or ethanol, followed by the addition of an acid and subsequent heating, filtration, and cooling, has been shown to yield high-purity paroxetine hydrochloride. google.com The use of activated carbon may also be employed to adsorb certain impurities before the filtration step. google.com
A study demonstrated different outcomes with various solvents:
Heating in acetone with hydrochloric acid, followed by cooling, resulted in a purity of 99.27% with a 70% yield. google.com
Using acetone with the addition of purified water until clarification, followed by cooling, improved the purity to 99.87% with an 85% yield. google.com
Employing ethanol as the solvent under similar conditions yielded a product with 99.92% purity and an 82% yield. google.com
Another approach involves the conversion of paroxetine hydrochloride hemihydrate to an anhydrous form by dissolving it in a solvent that forms an azeotrope with water, followed by distillation to remove the water. google.com This can also aid in purification.
The table below summarizes the effectiveness of different recrystallization solvent systems.
| Solvent System | Process Steps | Yield (%) | Purity (%) | Reference |
| Acetone / HCl | Heat to 55-60°C, filter, cool to -5-0°C, crystallize. | 70 | 99.27 | google.com |
| Acetone / HCl / Water | Heat to 55-60°C, add water to clarify, filter, add acetone, cool to -5-0°C, crystallize. | 85 | 99.87 | google.com |
| Ethanol / HCl | Heat to 75-80°C, filter, cool to -5-0°C, crystallize. | 82 | 99.92 | google.com |
Chromatographic Purification
For impurities that are difficult to remove by crystallization due to very similar physical properties, chromatographic techniques offer a higher degree of separation. google.com
High-Performance Liquid Chromatography (HPLC): While primarily an analytical tool, preparative HPLC can be used to isolate highly pure compounds. Different HPLC methods, such as reversed-phase chromatography with various mobile phases, have been developed to separate paroxetine from its impurities. core.ac.uknih.govnih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid, efficient, and environmentally friendly alternative to RPLC for separating both chiral and achiral impurities in paroxetine. nih.gov A study demonstrated that an SFC method using a cellulose-based stationary phase could successfully separate paroxetine from its impurities in under four minutes. nih.gov
Chemical Conversion and Extraction
In some cases, a chemical modification approach can be used. For alkoxy impurities, which are structurally related to Impurity B, a process involving the cleavage of the ether group to form a corresponding phenol (B47542) has been developed. google.com This chemical change significantly alters the impurity's physical properties, such as polarity, allowing for its effective removal through techniques like solvent extraction. google.com
Application of Quality by Design (QbD) Principles in Impurity Control for Paroxetine HCl Hemihydrate
The application of Quality by Design (QbD) principles provides a systematic and science-based framework for the development and manufacturing of pharmaceuticals, including the control of impurities like this compound. researchgate.nettheauditoronline.com The core tenet of QbD is that quality should be built into the product by design, rather than being tested in at the end. ajrconline.orgresearchgate.net This involves a thorough understanding of the product and the manufacturing process to identify and control sources of variability. nih.gov
The QbD approach for impurity control in paroxetine synthesis begins with defining the Quality Target Product Profile (QTPP), which includes the desired purity of the final API. From the QTPP, Critical Quality Attributes (CQAs) are identified. For the API, the level of specific impurities, such as Impurity B, is a key CQA. researchgate.netpharmaexcipients.com
Risk Assessment
A crucial step in QbD is risk assessment, which is used to identify and rank the parameters that could potentially impact the CQAs. theauditoronline.compharmtech.com Tools like Failure Mode and Effects Analysis (FMEA) or Fishbone (Ishikawa) diagrams are often used to systematically evaluate the risks associated with raw materials, and process parameters on the formation of Impurity B. nih.gov For example, a risk assessment might identify the source and quality of starting materials, the choice of solvents, reaction temperature, and the rate of reagent addition as high-risk factors for impurity formation. ajrconline.orgresearchgate.net
Identifying Critical Process Parameters (CPPs)
Through experimental studies, often guided by Design of Experiments (DoE), the parameters identified as high-risk are investigated to determine their actual impact on the CQA (Impurity B level). nih.govnih.gov Those parameters that are shown to have a significant effect are designated as Critical Process Parameters (CPPs). For instance, research has demonstrated that changing the demethylation solvent from methanol to ethanol can drastically reduce the formation of certain impurities to below the level of quantification. researchgate.net This indicates that the choice of solvent is a CPP. Similarly, controlling the addition rate of a mesylate intermediate was found to be critical in avoiding the formation of a dimer impurity. ajrconline.orgresearchgate.net
Developing a Control Strategy
The knowledge gained from identifying CQAs, CPPs, and their relationships is used to develop a comprehensive control strategy. nih.gov This strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov The control strategy for Impurity B would include:
Material Specifications: Setting tight specifications for starting materials and intermediates.
In-Process Controls: Implementing real-time monitoring and control of CPPs (e.g., temperature, addition rate) within their validated ranges. ajrconline.orgresearchgate.net
Purification Process Parameters: Defining and controlling the parameters of the crystallization or chromatographic steps to ensure efficient removal of Impurity B. google.com
Final Product Testing: A final specification for Impurity B in the paroxetine HCl hemihydrate API serves as a final check on the process.
The table below illustrates the application of QbD principles to control Impurity B.
| QbD Element | Application to Impurity B Control | Example | Reference |
| Quality Target Product Profile (QTPP) | Defines the desired purity of the final product. | Paroxetine HCl Hemihydrate with Impurity B level NMT 0.15%. | ICH Q3A/B |
| Critical Quality Attribute (CQA) | Identifies the level of Impurity B as a critical attribute affecting product quality. | Impurity B HCl: NMT 0.15% | researchgate.netpharmaexcipients.com |
| Risk Assessment (FMEA) | Identifies potential process variables affecting the formation of Impurity B. | High risk assigned to solvent choice in demethylation step and addition rate of intermediates. | ajrconline.orgresearchgate.netnih.gov |
| Design of Experiments (DoE) | Studies the effect of variables on Impurity B levels to identify CPPs. | Varying solvent type (Methanol vs. Ethanol) and observing the impact on impurity profile. | researchgate.netnih.gov |
| Critical Process Parameter (CPP) | Defines a process parameter that must be controlled to ensure the desired quality. | Solvent for demethylation must be Ethanol; Mesylate intermediate must be added slowly as a solution. | ajrconline.orgresearchgate.net |
| Control Strategy | Implements a set of controls to ensure consistent management of Impurity B levels. | Use of Ethanol, controlled addition rates, in-process HPLC checks, and final specification testing. | ajrconline.orgresearchgate.netnih.gov |
By applying QbD, pharmaceutical manufacturers can move from a reactive to a proactive mode of quality control, leading to a more robust and reliable process for producing Paroxetine HCl Hemihydrate with consistently low levels of Impurity B HCl. researchgate.net
Regulatory Compliance and International Guidelines for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of medicines. Several of these guidelines are directly applicable to the control of impurities like Paroxetine (B1678475) HCl Hemihydrate Impurity B HCl.
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. synzeal.com Impurities are classified as organic, inorganic, or residual solvents. ich.org Organic impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance. ich.org
Paroxetine HCl Hemihydrate Impurity B HCl, chemically known as (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride, is a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). kymos.comsynzeal.com Its presence is often linked to the synthesis route of Paroxetine. As a known and identified impurity, its control falls under the purview of ICH Q3A, which necessitates its characterization and the establishment of appropriate acceptance criteria in the drug substance specification. ich.org The guideline outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org
ICH Q3B: Impurities in New Drug Products
Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. synzeal.com It specifically addresses degradation products that may form during the manufacturing of the drug product or during its shelf life due to interactions between the drug substance and excipients or the container closure system.
If this compound is found to be a degradation product in the final paroxetine drug product, its levels must be monitored and controlled according to ICH Q3B. synzeal.com This involves setting acceptance criteria for the impurity in the drug product specification and conducting stability studies to ensure that the impurity levels remain within the qualified limits throughout the product's shelf life. The reporting, identification, and qualification thresholds in ICH Q3B are based on the maximum daily dose of the drug product. europa.euglppharmastandards.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. pci.nic.in This guideline is crucial for impurities that have the potential to cause genetic mutations. pci.nic.in
For an impurity like this compound, an assessment of its mutagenic potential would be required. This typically involves computational toxicology assessments (in silico) and, if necessary, experimental assays like the bacterial reverse mutation (Ames) test. usp.org If the impurity is found to be mutagenic, stringent control measures are required, often limiting its presence to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. usp.org If the impurity is determined to be non-mutagenic, it is controlled according to the principles of ICH Q3A and Q3B.
Other Relevant ICH Quality Guidelines (e.g., Q3C, Q3D, Q3E)
ICH Q3C (Residual Solvents): This guideline controls the levels of residual organic solvents used in the manufacturing process. ich.orgich.orgtga.gov.auuspnf.comeuropa.eu The manufacturing process of Paroxetine HCl and its impurities would be scrutinized to ensure that any residual solvents are within the acceptable limits defined in this guideline. ich.orgich.org
ICH Q3D (Elemental Impurities): This guideline establishes permitted daily exposures (PDEs) for elemental impurities in drug products. ich.orgeuropa.eueuropa.eufda.govpharmtech.com A risk assessment is required to evaluate the potential presence of elemental impurities in Paroxetine HCl, which could originate from raw materials, manufacturing equipment, or container closure systems. europa.eueuropa.eupharmtech.com
ICH Q3E (Extractables and Leachables): This upcoming guideline will provide a framework for the assessment and control of extractables and leachables from container closure systems and manufacturing components. kymos.comich.orgcasss.orgbiotech-spain.comaltox.com.br This is particularly relevant for liquid and semi-solid dosage forms of paroxetine, where there is a higher potential for such impurities to migrate into the drug product. kymos.comcasss.org
Established Reporting and Qualification Thresholds for Impurities
The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug substance or product.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day (ICH Q3A) | Maximum Daily Dose > 2 g/day (ICH Q3A) | Maximum Daily Dose < 10 mg (ICH Q3B) | Maximum Daily Dose 10 mg - 100 mg (ICH Q3B) | Maximum Daily Dose > 100 mg - 2 g (ICH Q3B) | Maximum Daily Dose > 2 g (ICH Q3B) |
| Reporting | 0.05% | 0.03% | 1.0% or 50 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.10% |
| Identification | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.05% | 1.0% or 50 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.10% |
| Qualification | 0.15% or 1.0 mg/day intake (whichever is lower) | 0.05% | 1.0% or 50 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.10% |
TDI: Total Daily Intake Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.
Pharmacopoeial Standards and Requirements (e.g., European Pharmacopoeia, United States Pharmacopeia)
Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specific monographs for Paroxetine Hydrochloride that include limits for related substances, including Impurity B.
In the European Pharmacopoeia , Paroxetine HCl Hemihydrate Impurity B is also known as Paroxetine Impurity A. drugfuture.com The EP monograph for Paroxetine Hydrochloride Hemihydrate specifies a limit for this impurity. drugfuture.com
The United States Pharmacopeia (USP) refers to this impurity as Paroxetine Related Compound A. synzeal.com The USP monograph for Paroxetine Hydrochloride also sets a specific acceptance criterion for this impurity. ich.orguspnf.com For instance, one version of the USP monograph specifies a limit of not more than 0.1% for Paroxetine Related Compound A. drugfuture.com
These pharmacopoeial standards are legally binding in their respective regions and provide a clear benchmark for the maximum allowable level of this compound in the drug substance and product.
Computational and Theoretical Approaches in Impurity Studies
Molecular Modeling and Docking Studies for Chromatographic Separation Optimization
The separation of structurally similar impurities from the active pharmaceutical ingredient (API) is a significant challenge in pharmaceutical analysis. researchgate.netnih.gov Paroxetine (B1678475) and its impurities, including Impurity B, often have very similar physicochemical properties, making their separation by conventional chromatographic methods difficult. researchgate.netnih.gov Molecular modeling and docking studies are powerful computational techniques used to understand and optimize these separations.
Molecular docking simulates the interaction between a small molecule (ligand), such as Paroxetine Impurity B, and a larger molecule, like the stationary phase in a chromatography column. researchgate.netnih.gov By calculating the binding energy and analyzing the interaction modes, scientists can predict the retention behavior of different compounds. A study on separating paroxetine impurities using chiral Supercritical Fluid Chromatography (SFC) demonstrated the utility of this approach. researchgate.netnih.gov The researchers used molecular docking to understand the interactions between the analytes and the chiral stationary phase (CSP). researchgate.netnih.gov The results indicated that hydrogen bonding and π-π interactions were the primary forces governing the separation. researchgate.netnih.gov The binding affinity calculated by the docking software showed good agreement with the experimentally observed elution order, validating the computational model. researchgate.netnih.gov
For Paroxetine Impurity B, this methodology would involve:
Building 3D models of both the paroxetine molecule and the Impurity B molecule.
Creating a model of the chromatographic stationary phase being evaluated.
Docking both molecules into the stationary phase model to calculate their binding affinities.
This process allows for the rapid in silico screening of various stationary and mobile phases to identify the most promising conditions for achieving successful separation, thereby reducing experimental time and resource expenditure.
Table 1: Simulated Docking Scores for Chromatographic Separation This table illustrates hypothetical binding affinity scores (in kcal/mol) of Paroxetine and Impurity B with different stationary phases, as would be generated by molecular docking software. Lower scores indicate stronger binding and longer retention times.
| Stationary Phase | Paroxetine Binding Affinity (kcal/mol) | Impurity B Binding Affinity (kcal/mol) | Predicted Selectivity (ΔAffinity) | Notes |
|---|---|---|---|---|
| Stationary Phase A (C18) | -7.2 | -7.4 | 0.2 | Low selectivity, co-elution likely. |
| Stationary Phase B (Phenyl-Hexyl) | -8.1 | -7.5 | 0.6 | Improved selectivity due to potential π-π interactions. |
| Stationary Phase C (Chiral - Cellulose-based) | -9.5 | -8.2 | 1.3 | High selectivity, good separation predicted. researchgate.netnih.gov |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms of Impurity Formation
Understanding how an impurity is formed is crucial for controlling its presence in the final drug product. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model chemical reactions at the electronic level. These calculations can elucidate reaction pathways, identify transition states, and determine the activation energies required for a reaction to proceed, thereby revealing the most likely mechanisms of impurity formation.
Paroxetine is known to be susceptible to degradation under hydrolytic (acidic/alkaline) and photolytic conditions. amazonaws.comnih.gov Acid-catalyzed hydrolysis, for instance, can lead to the cleavage of the ether bond in the paroxetine molecule. amazonaws.com The formation of Paroxetine Impurity B, whether as a synthesis byproduct or a degradation product, involves specific chemical transformations. Quantum chemical calculations can be employed to model the proposed formation pathways. For example, if Impurity B is thought to arise from a specific side-reaction during synthesis, DFT calculations could map the entire reaction coordinate, comparing its energetic favorability against the desired main reaction. This provides a theoretical basis for optimizing reaction conditions (e.g., temperature, pH, catalyst) to minimize the formation of Impurity B.
Table 2: Hypothetical Activation Energies for Impurity B Formation Pathways This table provides an example of how quantum chemical calculations could be used to compare the energetic feasibility of different proposed reaction mechanisms for the formation of Impurity B.
| Proposed Formation Pathway | Key Reaction Step | Calculated Activation Energy (kJ/mol) | Implication |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Ether bond cleavage | 95 | Moderately favorable under acidic stress conditions. amazonaws.com |
| Photodegradation | Photohydrolysis | 75 | Highly favorable upon exposure to UV light. cabidigitallibrary.org |
| Synthesis Side-Reaction | Alternative nucleophilic attack | 150 | Kinetically disfavored under standard synthesis conditions. |
In Silico Prediction Models for Impurity Formation and Fate
In recent years, in silico expert systems have emerged as powerful tools for predicting the degradation pathways of pharmaceutical compounds. acs.orgtechnologynetworks.com Software platforms like Zeneth use a comprehensive knowledge base of chemical reactions and degradation mechanisms to predict potential impurities that may form under various stress conditions. springernature.comacs.org
To study Paroxetine HCl Hemihydrate, a scientist would input its chemical structure into the software and define the conditions of interest (e.g., acidic, basic, oxidative, photolytic, thermal). technologynetworks.com The system then applies its reaction rules to the functional groups present in the paroxetine molecule to generate a list of potential degradation products. acs.org This predictive capability is invaluable early in the drug development process, as it helps to:
Identify potential "hot spots" or labile functionalities within the molecule. acs.org
Guide the design of forced degradation studies by highlighting the impurities that are most likely to form. researchgate.net
Assist in the structural elucidation of unknown peaks observed during analysis by matching their mass-to-charge ratio with predicted structures. technologynetworks.com
The output of such a program for paroxetine would be a theoretical degradation map, which would ideally include Paroxetine Impurity B, detailing the conditions under which its formation is predicted to be most likely. While these models can lead to an overprediction of possibilities, they serve as an essential starting point for experimental investigation. acs.org
Table 3: Simulated Output from an In Silico Degradation Prediction Tool for Paroxetine This table simulates the predictive output for paroxetine under various stress conditions, identifying potential impurities and their likelihood of formation.
| Predicted Impurity | Stress Condition | Predicted Likelihood | Governing Reaction Type |
|---|---|---|---|
| Paroxetine Impurity B | Acid Hydrolysis | Likely | Ether Cleavage amazonaws.com |
| Photoproduct I | Photolytic (UV light) | Plausible | Photohydrolysis nih.gov |
| Desfluoro Paroxetine | Synthesis | Possible | Reductive Defluorination amazonaws.com |
| Paroxetine N-Oxide | Oxidative (H₂O₂) | Plausible | N-Oxidation |
Application of Data Science and Cheminformatics in Impurity Profiling and Risk Assessment
Impurity profiling generates vast amounts of complex data, primarily from hyphenated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govbiomedres.us Data science and cheminformatics provide the tools and methodologies to process, analyze, and interpret this data effectively.
In the context of Paroxetine Impurity B, these applications include:
Data Processing: Advanced algorithms are used to deconvolve complex chromatograms, perform peak detection, and extract mass spectra for trace-level impurities that might otherwise be missed.
Structural Elucidation: Cheminformatics tools can compare experimental MS/MS fragmentation data against theoretical fragmentation patterns of proposed structures (like Impurity B) or search spectral libraries to aid in its identification.
Risk Assessment: By compiling impurity data from multiple manufacturing batches, data science techniques can be used to perform root cause analysis. Statistical models can identify correlations between specific process parameters (e.g., reaction temperature, reagent source) and the levels of Impurity B. This information is critical for implementing a control strategy aligned with Quality by Design (QbD) principles. ajrconline.org
This data-driven approach transforms impurity profiling from a simple testing exercise into a comprehensive risk management strategy, ensuring consistent product quality and regulatory compliance. nih.gov
Table 4: Example of a Cheminformatics-Driven Risk Assessment for Impurity B This table illustrates how data from multiple batches can be analyzed to assess the risk associated with Impurity B and link it to manufacturing parameters.
| Batch ID | Impurity B Level (%) | Process Parameter Variation | Correlation/Risk Flag |
|---|---|---|---|
| PXT-001 | 0.08 | Standard Temperature | Low Risk |
| PXT-002 | 0.15 | Temperature +5°C | High Risk - Positive Correlation |
| PXT-003 | 0.07 | Standard Temperature | Low Risk |
| PXT-004 | 0.11 | Reagent Supplier X | Medium Risk - Further Investigation Needed |
Conclusion and Future Research Directions
Summary of Current Understanding of Paroxetine (B1678475) HCl Hemihydrate Impurity B HCl
Paroxetine HCl Hemihydrate Impurity B HCl is chemically identified as (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride. synthinkchemicals.comglppharmastandards.comsynzeal.com It is also recognized by several synonyms, including 4-Methoxy Paroxetine and Paroxetine USP Related Compound A. synthinkchemicals.comglppharmastandards.com This impurity is a known process-related impurity in the synthesis of Paroxetine.
Currently, the primary role of this compound is as a reference standard. synthinkchemicals.comsynzeal.com It is utilized in analytical method development and validation to ensure that the levels of this specific impurity in batches of Paroxetine API are accurately monitored and controlled within acceptable limits. synthinkchemicals.com The availability of high-purity reference standards is crucial for quality control (QC) and quality assurance (QA) in commercial production and for regulatory filings such as Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com
While the structure of Impurity B is well-characterized, detailed public information on its specific formation pathways during the synthesis of Paroxetine is limited. It is understood to be an alkoxy impurity, and processes have been developed to minimize such impurities in the final product. google.com The control of these types of impurities is challenging as their structural similarity to the API can make them difficult to separate using traditional methods like recrystallization. google.com
| Feature | Description |
| Chemical Name | (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride synthinkchemicals.comglppharmastandards.comsynzeal.com |
| Synonyms | 4-Methoxy Paroxetine, Paroxetine USP Related Compound A synthinkchemicals.comglppharmastandards.com |
| CAS Number | 127017-74-7 synthinkchemicals.comglppharmastandards.com |
| Primary Use | Pharmaceutical reference standard for analytical method development, validation, and quality control synthinkchemicals.comsynzeal.com |
Emerging Trends in Pharmaceutical Impurity Research and Control
The field of pharmaceutical impurity research is continuously evolving, driven by advancements in analytical technology and a deeper understanding of the potential risks associated with impurities. Several key trends are shaping the current landscape:
Focus on Genotoxic Impurities: There is a heightened regulatory and scientific focus on impurities that have the potential to be genotoxic, meaning they can damage DNA and potentially cause cancer. bohrium.comjebms.orgnih.gov Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities. bohrium.com The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk. nih.gov
Threshold of Toxicological Concern (TTC): The TTC concept is increasingly applied to assess and control mutagenic impurities. bohrium.com This approach establishes a default acceptable intake of 1.5 µg per day for a mutagenic impurity, which is considered to pose a negligible risk. bohrium.com A staged TTC has also been developed to propose limits based on shorter durations of clinical treatment. aquigenbio.com
Advanced Analytical Techniques: The need to detect and quantify impurities at very low levels has driven the adoption of highly sensitive and selective analytical methods. semanticscholar.orgnih.govresearchgate.net Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are now routinely used for impurity profiling. nih.gov These methods allow for the identification and quantification of impurities even at trace levels.
Quality by Design (QbD): QbD principles are being increasingly integrated into pharmaceutical development and manufacturing. ajrconline.org This proactive approach involves a thorough understanding of the manufacturing process to identify and control the formation of impurities from the outset, rather than relying solely on end-product testing. ajrconline.org This can involve optimizing reaction conditions and solvent choices to minimize the generation of specific impurities. ajrconline.orgresearchgate.net
Future Avenues for Investigation Specific to this compound
While this compound is a known and characterized impurity, several areas warrant further investigation to enhance the safety and quality of Paroxetine API.
Toxicological and Genotoxicological Assessment: There is a lack of publicly available, specific toxicological data for Paroxetine Impurity B. Future research should focus on conducting a thorough toxicological and genotoxicological assessment of this impurity. jebms.orgnih.gov This would involve in vitro and in vivo studies to determine its potential for cytotoxicity and genotoxicity. bohrium.comjebms.org Such data is crucial for performing a comprehensive risk assessment and justifying its acceptable limits in the final drug product.
Refined Formation Mechanism Studies: A more detailed understanding of the precise reaction mechanisms leading to the formation of Impurity B during Paroxetine synthesis is needed. ajrconline.org While it is known to be a process-related impurity, pinpointing the exact reaction conditions and precursors that favor its formation would enable the development of more effective control strategies. ajrconline.org This could involve investigating the role of specific reagents, solvents, and temperature profiles.
Development of Enhanced Analytical Methods: While current analytical methods are capable of detecting Impurity B, there is always a drive towards faster, more efficient, and more sensitive techniques. pharmafocusasia.com Future research could focus on developing and validating novel analytical methods, potentially using advanced chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, for the rapid and ultra-trace level quantification of this impurity.
Investigation of Degradation Pathways: While Impurity B is primarily considered a process-related impurity, studies could also explore its potential to be a degradation product under specific stress conditions. Understanding its stability profile is an important component of a comprehensive impurity profile.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Paroxetine HCl Hemihydrate Impurity B HCl in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) is the primary method, as per USP guidelines. The calculation formula for impurity quantification is:
where is the USP Reference Standard concentration (mg/mL), is the sample weight (mg), and are peak areas of the impurity in the test and standard solutions, respectively. The USP specifies a limit of ≤0.5% for Impurity B .
- Validation : Follow ICH guidelines for specificity, linearity, accuracy, and precision. Experimental details must be rigorously documented to ensure reproducibility, as outlined in academic publishing standards .
Q. How is this compound structurally characterized and differentiated from the parent compound?
- Approach : X-ray crystallography (using programs like SHELXL ) and nuclear magnetic resonance (NMR) spectroscopy are critical. The hemihydrate form has a distinct 2:1 paroxetine-HCl-to-water ratio in its crystal lattice, confirmed by differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
- Reference Standards : USP Paroxetine Related Compound B RS (trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride) is used for comparative analysis .
Advanced Research Questions
Q. What experimental conditions during crystallization promote or suppress the formation of Impurity B in Paroxetine HCl Hemihydrate?
- Key Factors :
- Solvent System : Anhydrous ethanol or isopropanol minimizes hydrate formation, while aqueous solvents favor hemihydrate stability .
- Temperature and Humidity : Storage at >75% relative humidity (RH) accelerates conversion of anhydrous forms to hemihydrate, increasing impurity risks. "Spiking" with 1–5% hemihydrate seeds induces rapid polymorphic conversion .
- Process Patents : Techniques like controlled cooling rates and anti-solvent addition are documented in USP 5,856,493 to stabilize the desired form .
Q. How do thermodynamic properties of Paroxetine HCl Hemihydrate influence its stability and impurity profile?
- Analysis :
- Hydration Kinetics : Amorphous paroxetine HCl exhibits hygroscopicity, with water adsorption leading to hydrate formation. Thermodynamic modeling (e.g., Gibbs free energy calculations) predicts stability thresholds at specific RH and temperature conditions .
- Degradation Pathways : Elevated pH (>7.5) or exposure to metal ions (e.g., Ni²⁺, Co²⁺) in solution accelerates degradation, correlating with increased impurity levels. EPR spectroscopy can track free radical formation during oxidative stress .
Q. What discrepancies exist in reported impurity levels of Paroxetine HCl Hemihydrate Impurity B, and how can they be resolved?
- Contradictions : USP limits (≤0.5%) may conflict with studies reporting higher impurity levels under suboptimal storage (e.g., 37°C/75% RH for 7 days). Such variations arise from differences in analytical sensitivity (e.g., UV vs. mass spectrometry detection) or sample preparation (e.g., grinding-induced amorphization) .
- Resolution : Standardize protocols using USP Reference Standards and inter-laboratory validation. Cross-reference data from the Cambridge Structural Database (CSD) for crystallographic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
